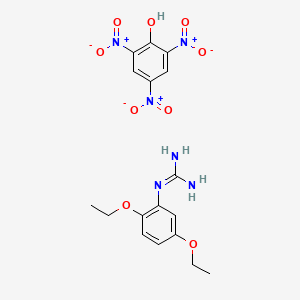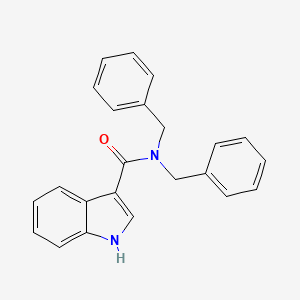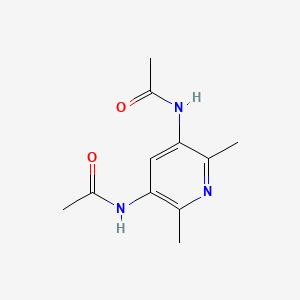
N,N'-(2,6-Dimethylpyridine-3,5-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide is a chemical compound characterized by the presence of two acetamide groups attached to a 2,6-dimethylpyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide typically involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The purification process may involve additional steps such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide groups to amines.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide N-oxide.
Reduction: N,N’-(2,6-Dimethylpyridine-3,5-diyl)diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
- N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide N-oxide
- N,N’-(2,6-Dimethylpyridine-3,5-diyl)diamine
- N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide derivatives
Comparison: N,N’-(2,6-Dimethylpyridine-3,5-diyl)diacetamide is unique due to its specific structural features and the presence of acetamide groups. This makes it a versatile compound for various chemical modifications and applications. Compared to its derivatives, it offers a balance of reactivity and stability, making it suitable for a wide range of research and industrial applications.
Properties
CAS No. |
61830-27-1 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(5-acetamido-2,6-dimethylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-6-10(13-8(3)15)5-11(7(2)12-6)14-9(4)16/h5H,1-4H3,(H,13,15)(H,14,16) |
InChI Key |
GQDWIYDKQUOHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14559458.png)
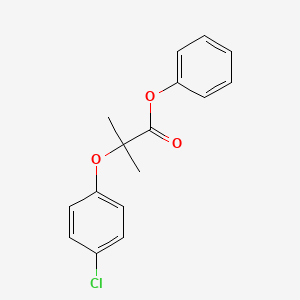
![(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14559481.png)
![Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14559483.png)
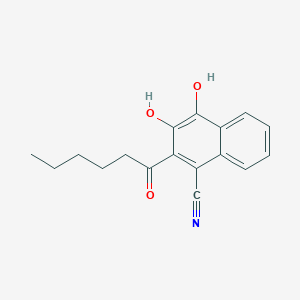
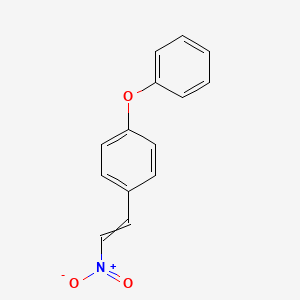
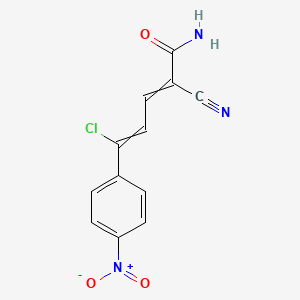
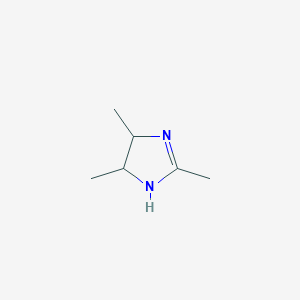
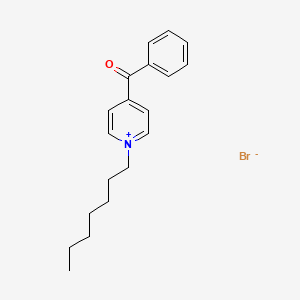
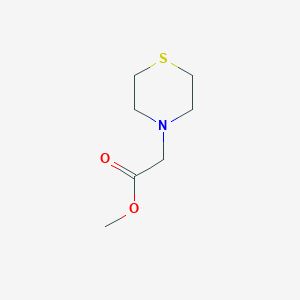
![1-(1-Chloroethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14559526.png)
